![molecular formula C7H3BrF3NO2 B144830 2-Bromo-1-nitro-4-(trifluoromethyl)benzene CAS No. 132839-58-8](/img/structure/B144830.png)
2-Bromo-1-nitro-4-(trifluoromethyl)benzene
Overview
Description
“2-Bromo-1-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF3NO2 . It is a brominated, nitro, trifluoromethyl substituted benzene .
Synthesis Analysis
The synthesis of this compound can involve the nitration of 1-bromo-2-(trifluoromethyl)benzene . Another method involves the nucleophilic trifluoromethoxylation of alkyl halides .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-nitro-4-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromo, nitro, and trifluoromethyl group . The exact mass of the compound is 268.92993 g/mol .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in nucleophilic trifluoromethoxylation reactions . The reaction between 4-hydroxy-3-substituted benzaldehyde and 3,4-substituted nitrobenzene can also involve this compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.00 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 228 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Organic Synthesis
2-Bromo-1-nitro-4-(trifluoromethyl)benzene is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution , to introduce different functional groups. This compound is particularly useful in the synthesis of complex molecules due to the reactivity of the bromine atom, which can be replaced with other groups to form new bonds .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its nitro group can be reduced to an amine, offering a pathway to create a wide range of bioactive molecules. The trifluoromethyl group is a common moiety in drug design, known for increasing the metabolic stability of pharmaceuticals .
Polymer Research
This compound’s role in polymer research is significant. It can act as a monomer or a cross-linking agent in polymerization reactions. The presence of both nitro and bromo groups allows for the introduction of cross-links in polymer chains, enhancing the material properties such as thermal stability and mechanical strength .
Material Science
In material science, 2-Bromo-1-nitro-4-(trifluoromethyl)benzene is used to modify surface properties of materials. It can be part of the synthesis of advanced materials, including organic semiconductors and liquid crystals, which are essential for electronic devices and displays .
Analytical Chemistry
As an analytical standard, this compound is used to calibrate instruments and validate analytical methods in chromatography and mass spectrometry. Its unique molecular signature helps in the precise detection and quantification of similar compounds in complex mixtures .
Environmental Applications
This compound can be used in environmental studies to understand the behavior of nitroaromatic compounds in the atmosphere. Its degradation products and interaction with other environmental pollutants can be studied to assess the impact on air quality and potential health risks .
Mechanism of Action
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
Result of Action
The molecular and cellular effects of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene’s action are currently unknown . The compound’s effects would depend on its specific targets and the nature of its interactions with these targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene . .
Future Directions
properties
IUPAC Name |
2-bromo-1-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOLBPUSSIOMKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564058 | |
Record name | 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |
CAS RN |
132839-58-8 | |
Record name | 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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